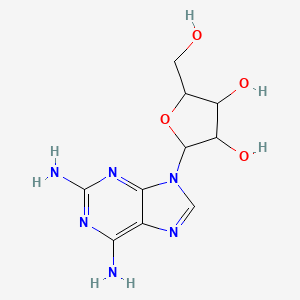

2,6-Diaminopurine riboside

Description

Historical Context and Discovery of Non-Canonical Nucleosides

The discovery and study of non-canonical nucleosides, those that deviate from the standard set of adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114) in RNA, have significantly broadened our understanding of nucleic acid diversity and function. frontiersin.org While the foundational work of Watson and Crick established the primary role of the four canonical bases in genetic information storage, subsequent research has unveiled a vast world of modified and alternative nucleosides. frontiersin.org These discoveries were often driven by the need to understand unusual biological phenomena, such as the composition of viral genomes or the mechanisms of certain enzymes. wikipedia.org The exploration of these non-standard components has provided invaluable tools for probing nucleic acid structure and function. nih.govoup.comoup.comnih.gov The investigation into molecules like DAPR is part of this broader scientific endeavor to comprehend the full chemical potential of nucleic acids beyond their canonical forms. acs.orgresearchgate.net

Distinction from Canonical Purine (B94841) Nucleosides (Adenosine and Guanosine)

2,6-Diaminopurine (B158960) riboside is an analog of the canonical purine nucleoside adenosine. oup.comoup.com The key distinction lies in the presence of an additional amino group at the 2-position of the purine ring. oup.comoup.comoup.com This seemingly minor modification has profound consequences for its base-pairing properties. While adenosine forms two hydrogen bonds with its complementary base, uracil (B121893) (or thymine (B56734) in DNA), the extra amino group in DAPR allows for the formation of a third hydrogen bond. oup.comoup.comnih.govnasa.govsci-hub.se This results in a DAPR-uracil base pair that is significantly more stable than the canonical adenine-uracil pair. oup.com

In contrast, guanosine, the other canonical purine nucleoside, also forms three hydrogen bonds with its partner, cytosine. However, the arrangement of hydrogen bond donors and acceptors in DAPR and guanosine differs, leading to distinct pairing specificities and geometric arrangements within a nucleic acid duplex.

Significance in the Study of Nucleic Acid Structure and Function

The unique properties of 2,6-diaminopurine riboside make it a valuable tool for researchers studying the structure and function of nucleic acids. Its ability to form a more stable base pair with uracil has been exploited to enhance the thermal stability of DNA and RNA duplexes. oup.comoup.comoup.com This increased stability is particularly useful in various molecular biology applications, including the design of antisense oligonucleotides and probes for microarrays. nih.govoup.comoup.comnih.gov

Furthermore, the introduction of DAPR into nucleic acid sequences allows scientists to probe the importance of specific functional groups in molecular recognition events. By comparing the behavior of duplexes containing DAPR with those containing adenosine or guanosine, researchers can dissect the contributions of individual hydrogen bonds and steric factors to protein-DNA and protein-RNA interactions. oup.com The study of mismatches involving DAPR also provides insights into the fidelity of nucleic acid replication and repair mechanisms. nih.gov

| Feature | Adenosine (A) | Guanosine (G) | This compound (DAPR) |

|---|---|---|---|

| Canonical Status | Canonical | Canonical | Non-Canonical |

| Purine Ring Substituents | Amino group at C6 | Amino group at C2, Carbonyl group at C6 | Amino groups at C2 and C6 |

| Pairing Partner in RNA | Uracil (U) | Cytidine (C) | Uracil (U) |

| Number of Hydrogen Bonds in Pair | 2 | 3 | 3 oup.comoup.comnih.govnasa.govsci-hub.se |

| Effect on Duplex Stability (vs. A-U) | Baseline | Higher (G-C pair) | Higher oup.com |

Relevance in Prebiotic Chemistry and Early Life Evolution

The study of this compound extends beyond modern biological systems into the realm of prebiotic chemistry and the origins of life. Its potential role on the early Earth is a subject of active investigation, with several lines of evidence suggesting it may have been a component of primordial genetic material.

Abiotic Formation and Meteoritic Presence

Crucially, 2,6-diaminopurine (the nucleobase of DAPR) has been identified in carbonaceous meteorites. nih.govnasa.govacs.orgnih.govindiatimes.com This discovery lends strong support to the idea that it could have been delivered to the early Earth from extraterrestrial sources, contributing to the prebiotic inventory of organic molecules. wikipedia.orgnasa.govindiatimes.com Laboratory experiments simulating prebiotic conditions have also demonstrated the abiotic synthesis of 2,6-diaminopurine from simple precursors like hydrogen cyanide. nih.govacs.orgresearchgate.net Plausible prebiotic pathways for the formation of the corresponding ribonucleoside have also been proposed. researchgate.netbiorxiv.orgnih.gov

Enhancement of Non-Enzymatic RNA Formation Rates

In the context of a hypothetical "RNA world," where RNA served as both the genetic material and the primary catalyst, the efficiency of non-enzymatic RNA replication would have been a critical factor. Research has shown that the substitution of adenine (B156593) with 2,6-diaminopurine can enhance the rate of non-enzymatic template copying. acs.orgnih.govnih.govresearchgate.net The increased stability of the DAPR-Uracil pair is thought to facilitate the templating process, leading to the formation of longer RNA oligomers. acs.orgnih.gov This suggests that an early genetic system incorporating DAPR might have had a replicative advantage. researchgate.net

| Research Area | Key Finding | Significance |

|---|---|---|

| Structural Biology | Forms a three-hydrogen-bond pair with uracil, increasing duplex stability. oup.comoup.comoup.com | Useful tool for stabilizing nucleic acid structures and probing molecular recognition. nih.govoup.comoup.comoup.com |

| Prebiotic Chemistry | Detected in meteorites and synthesized in abiotic laboratory conditions. nih.govnasa.govacs.orgnih.govindiatimes.comacs.orgresearchgate.net | Supports its potential availability on the early Earth for the origin of life. wikipedia.orgnasa.govindiatimes.com |

| RNA World Hypothesis | Enhances the rate of non-enzymatic RNA template copying. acs.orgnih.govnih.govresearchgate.net | Suggests a possible role in an early, more efficient genetic system. researchgate.net |

| Photobiology | Exhibits high photostability and can promote the repair of UV-induced DNA damage. nih.govresearchgate.netrsc.orgrsc.org | Indicates it could have survived and played a protective role in the high-UV environment of the early Earth. rsc.orgrsc.org |

Structure

3D Structure

Properties

CAS No. |

24649-67-0 |

|---|---|

Molecular Formula |

C10H14N6O4 |

Molecular Weight |

282.26 g/mol |

IUPAC Name |

2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |

InChI Key |

ZDTFMPXQUSBYRL-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |

Other CAS No. |

2096-10-8 |

Synonyms |

2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Diaminopurine Riboside

Chemical Synthesis Approaches

The chemical synthesis of 2,6-diaminopurine (B158960) riboside and its analogs involves several sophisticated methodologies, from the construction of the purine (B94841) base to its subsequent modification and incorporation into oligonucleotides.

De novo Synthesis of the Purine Base and Ribosylation

The de novo synthesis pathway builds the purine ring from simple precursors. This intricate process involves a series of enzymatic or chemical reactions to assemble the imidazole (B134444) and pyrimidine (B1678525) rings that form the purine core. Once the 2,6-diaminopurine base is synthesized, it is attached to a ribose sugar, a process known as ribosylation.

A common approach for ribosylation involves the condensation of a silylated 2,6-diaminopurine with a protected ribose derivative. For instance, trimethylsilylated 2,6-diaminopurine can be condensed with a pentafuranose derivative in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. nih.govresearchgate.net Alternative strategies may start from more readily available nucleosides. For example, guanosine (B1672433) can be converted to 2,6-diaminopurine riboside, which serves as a "masked guanosine" precursor for further modifications of the sugar moiety. cdnsciencepub.com This transformation circumvents issues associated with the direct modification of guanosine, such as poor solubility and gel formation. cdnsciencepub.com

Enzymatic methods, or biotransformations, offer an alternative to purely chemical synthesis. Whole bacterial cells can be used as biocatalysts for the transglycosylation reaction, where the ribose group is transferred from a donor nucleoside, like uridine (B1682114), to the 2,6-diaminopurine base. researchgate.net This method can achieve high yields, with reports of up to 88.2% for the synthesis of DAPR. researchgate.net

Nucleoside Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

To incorporate this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite derivative. This is the standard building block used in automated solid-phase oligonucleotide synthesis. nih.gov The process involves protecting the functional groups on the nucleoside that are not involved in the coupling reaction. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, while the exocyclic amino groups on the purine base are also protected. nih.govtandfonline.com

The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, to create the reactive phosphoramidite moiety. nih.govoup.com This phosphoramidite can then be used in an automated DNA/RNA synthesizer to be sequentially added to a growing oligonucleotide chain on a solid support. nih.gov

A novel post-synthetic strategy has also been developed using a 2-fluoro-6-amino-adenosine phosphoramidite. This approach allows for the introduction of the 2,6-diaminopurine nucleotide without the need for protecting groups on the adenine (B156593) base, as the electronegative fluorine at the 2-position deactivates the 6-amino group. acs.orgnih.gov After the oligonucleotide is synthesized, a simple treatment with ammonia (B1221849) displaces the fluorine to yield the 2,6-diaminopurine-modified oligonucleotide. acs.orgnih.gov

Specific Protecting Group Strategies and Deprotection

The choice of protecting groups for the exocyclic amino groups of 2,6-diaminopurine is critical for successful oligonucleotide synthesis. These groups must be stable during the synthesis cycles but readily removable during the final deprotection step without damaging the oligonucleotide.

Common protecting groups for the amino functions include acyl groups like benzoyl, isobutyryl, and phenoxyacetyl (Pac). nih.govtandfonline.comresearchgate.net The phenoxyacetyl group has been shown to be particularly advantageous as it is more labile to ammonia than other groups, allowing for faster deprotection times. tandfonline.com The use of acetyl groups has also been reported, which can be beneficial in cases where the protected phosphoramidite is soluble in acetonitrile, a common solvent in oligonucleotide synthesis. oup.comoup.com

Deprotection is typically achieved by treating the synthesized oligonucleotide with a basic solution, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide. The conditions (temperature and duration) of the deprotection step are optimized to ensure complete removal of all protecting groups from the bases, the phosphate (B84403) backbone, and the sugar moieties, while minimizing any potential side reactions or degradation of the oligonucleotide.

| Protecting Group | Acylating Agent | Deprotection Conditions | Reference |

| Isobutyryl | Isobutyryl chloride | Concentrated ammonia | nih.govoup.com |

| Acetyl | Acetyl chloride | Aqueous ammonia | nih.govoup.com |

| Phenoxyacetyl (Pac) | Phenoxyacetyl chloride | Concentrated ammonia at 60°C for 2 hours | tandfonline.com |

| Benzoyl | Benzoyl chloride | Methylamine |

Synthesis of Modified Analogs (e.g., 2'-O-methyl-2,6-DAPR, LNA-2,6-DAPR, 3'-Fluoro-2,6-DAPR)

To enhance the properties of oligonucleotides, such as their binding affinity and nuclease resistance, modified analogs of this compound are often synthesized.

2'-O-methyl-2,6-DAPR (DM): The synthesis of the 2'-O-methyl derivative generally involves the selective methylation of the 2'-hydroxyl group of the ribose sugar. nih.govoup.com A common strategy is to first protect the 3' and 5' hydroxyl groups with a bulky silyl (B83357) group, such as tetraisopropyldisiloxane (TIPDS). oup.comoup.com The exposed 2'-hydroxyl group is then methylated using a reagent like iodomethane (B122720) in the presence of a base. nih.govoup.com Subsequent removal of the protecting groups yields the 2'-O-methyl-2,6-diaminopurine riboside.

Locked Nucleic Acid (LNA)-2,6-DAPR (DL): LNA analogs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring, which locks the sugar in a C3'-endo conformation. The synthesis of LNA-2,6-DAPR starts with a suitably modified pentafuranose derivative that already contains the bicyclic structure. nih.govoup.com This sugar is then condensed with 2,6-diaminopurine. nih.govoup.com

3'-Fluoro-2,6-DAPR: The introduction of a fluorine atom at the 3'-position of the ribose sugar can also confer desirable properties. The synthesis of such analogs typically involves the use of a sugar precursor that has been specifically fluorinated at the 3'-position. This fluorinated sugar is then coupled to the 2,6-diaminopurine base.

| Modified Analog | Key Synthetic Feature | Resulting Property | Reference |

| 2'-O-methyl-2,6-DAPR | Methylation of the 2'-hydroxyl group | Increased nuclease resistance and binding affinity | nih.govoup.com |

| LNA-2,6-DAPR | Methylene bridge between 2'-O and 4'-C | Locked C3'-endo conformation, significantly increased binding affinity | nih.govoup.comnih.gov |

| 2'-Fluoro-2,6-DAPR | Fluorination of the 2'-position | Increased nuclease resistance and binding affinity | acs.orgnih.govbiosyn.com |

Synthesis of 2,6-Diaminopurine-2'-Deoxyriboside (DAPdR)

The synthesis of the 2'-deoxyriboside analog of 2,6-diaminopurine can be achieved through various routes. One method involves the direct conversion of unprotected 2'-deoxyguanosine (B1662781) (dG). tandfonline.com Enzymatic methods using whole bacterial cells as biocatalysts have also been successfully employed for the synthesis of DAPdR through transglycosylation from thymidine (B127349) to 2,6-diaminopurine, with reported yields up to 51.8%. researchgate.netnih.gov

Another approach involves the stannyl (B1234572) radical-mediated hydrogenolysis of a 2',3'-bromohydrin acetate (B1210297) derivative of this compound, which yields a mixture of the 2'-deoxy and 3'-deoxy nucleosides. cdnsciencepub.com

Post-Synthetic Modification Strategies

Post-synthetic modification offers an alternative to the direct incorporation of modified phosphoramidites. In this strategy, a "convertible" nucleoside containing a good leaving group is incorporated into the oligonucleotide during synthesis. After the synthesis is complete, this leaving group can be displaced by a nucleophile to introduce the desired modification.

For example, an oligonucleotide containing a 6-(2,4-dinitrophenyl)thio-2'-deoxyguanosine can be converted to an oligonucleotide containing 2,6-diaminopurine by treatment with an appropriate amine. ucl.ac.ukglenresearch.com This method provides a versatile way to introduce a variety of modifications at a specific position in an oligonucleotide from a single precursor oligomer. ucl.ac.uk More recently, a strategy using 2-fluoro-6-amino-adenosine has been developed. acs.orgnih.gov The fluorine atom can be displaced by ammonia or other amines after oligonucleotide synthesis to generate the 2,6-diaminopurine moiety or other 2-amino conjugates. acs.orgnih.gov

Enzymatic and Microbial Synthesis Routes

Enzymatic and microbial methods offer a powerful alternative to traditional chemical synthesis for producing this compound and its derivatives. These biocatalytic approaches are valued for their high stereoselectivity and regioselectivity, often leading to simplified production and purification processes under mild reaction conditions.

Transglycosylation Reactions Utilizing Bacterial Whole Cells

The synthesis of 2,6-diaminopurine nucleosides, including the riboside, deoxyriboside, dideoxyriboside, and arabinofuranoside, has been effectively achieved through transglycosylation reactions using whole bacterial cells as biocatalysts. researchgate.netconicet.gov.armincyt.gob.ar This method leverages the natural enzymatic machinery of microorganisms to transfer a glycosyl group from a donor nucleoside to the 2,6-diaminopurine (DAP) base.

Whole-cell biocatalysis is a recognized strategy for producing nucleoside analogues due to its high catalytic efficiency and stereoselectivity, which simplifies downstream processing. conicet.gov.ar The use of thermophilic bacteria, such as Geobacillus stearothermophilus, has proven particularly efficient. For instance, G. stearothermophilus CECT 43 demonstrated an 83% conversion rate to this compound (DAPR) within two hours. conicet.gov.ar The immobilization of these whole cells can further enhance process stability, allowing for repeated use over extended periods. conicet.gov.ar

Different bacterial strains exhibit varying efficiencies for synthesizing specific nucleosides. For example, in one study, Aeromonas salmonicida was used to produce DAPR with a 95% yield in just one hour at 60°C. oup.comconicet.gov.ar The synthesis of 2,6-diaminopurine-2'-deoxyriboside (DAPdR) from DAP and thymidine reached yields of 40.2% and 51.8% when catalyzed by different bacterial cells. researchgate.net Similarly, the production of DAPR from DAP and uridine achieved yields as high as 88.2%. researchgate.net The preparation of 2,6-diaminopurine-2′,3′-dideoxyriboside using whole cells has also been reported. researchgate.netconicet.gov.ar

The selection of the appropriate microorganism and optimization of reaction conditions are crucial for maximizing product yield. conicet.gov.ar This methodology has been successfully applied to generate a range of 2,6-diaminopurine nucleosides that serve as important precursors for pharmaceutical compounds and research tools. researchgate.netconicet.gov.arconicet.gov.ar

| Product | Bacterial Strain | Key Substrates | Yield (%) | Reaction Time | Temperature (°C) | Ref |

| This compound (DAPR) | Aeromonas salmonicida | 2,6-Diaminopurine, Uridine | 95 | 1 h | 60 | oup.comconicet.gov.ar |

| This compound (DAPR) | Geobacillus stearothermophilus CECT 43 | 2,6-Diaminopurine, Uridine | 83 | 2 h | Not Specified | conicet.gov.ar |

| This compound (DAPR) | TDU strain | 2,6-Diaminopurine, Uridine | 88.2 | Not Specified | Not Specified | researchgate.net |

| 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | DAD strain | 2,6-Diaminopurine, Thymidine | 40.2 | Not Specified | Not Specified | researchgate.net |

| 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | TDA strain | 2,6-Diaminopurine, Thymidine | 51.8 | Not Specified | Not Specified | researchgate.net |

| 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) | Enterobacter aerogenes | 2,6-Diaminopurine, Uracil-deoxyriboside | 85 | 1 h | 60 | conicet.gov.ar |

| 2,6-Diaminopurine arabinoside (DAPA) | Enterobacter gergoviae | 2,6-Diaminopurine, Uracil-arabinoside | 72 | 48 h | 60 | conicet.gov.ar |

Purine Nucleoside Phosphorylase (PNP) Catalyzed Ribosylation

Purine nucleoside phosphorylase (PNP, E.C. 2.4.2.1) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding nucleobase and α-(deoxy)ribose-1-phosphate. preprints.org This reversibility allows PNP to be a valuable tool for the enzymatic synthesis of nucleoside analogs, including this compound. preprints.orgnih.govmdpi.com

The chemo-enzymatic synthesis of this compound can be accomplished using PNP from various sources, such as Escherichia coli. preprints.orgnih.govmdpi.com In the synthetic direction, the enzyme catalyzes the transfer of a ribose moiety from a donor like α-ribose-1-phosphate to the 2,6-diaminopurine base. preprints.orgresearchgate.net

Interestingly, the source of the PNP can influence the site of ribosylation, particularly with analogs like 2,6-diamino-8-azapurine (B97548). While canonical purines are typically ribosylated at the N9 position, studies with 2,6-diamino-8-azapurine have shown that calf PNP can catalyze ribosylation at the N7 and N8 positions, whereas E. coli PNP yields a mix of N8 and N9-substituted ribosides. mdpi.comresearchgate.netmdpi.comnih.gov Molecular modeling studies suggest that the specific binding pose of the purine analog within the enzyme's active site dictates this regioselectivity. nih.gov

PNPs are promising biocatalysts for industrial production due to their potential for high efficiency. mdpi.com For example, a one-pot, two-enzyme system combining a pyrimidine nucleoside phosphorylase (PyNP) and a novel trimeric PNP from Aneurinibacillus migulanus (AmPNP) achieved a conversion of over 98% for 2,6-diaminopurine ribonucleoside synthesis at substrate concentrations of 10-20 mM. mdpi.com Another system using PNP from Thermus thermophilus and PyNP from Geobacillus thermoglucosidasius resulted in a 95.3% yield of the same product. mdpi.com

| PNP Source | Ribose Donor | Base | Product | Yield/Conversion | Ref |

| E. coli | α-ribose-1-phosphate | 2,6-Diaminopurine | This compound | Not specified | preprints.orgnih.govmdpi.com |

| Aneurinibacillus migulanus AM007 (AmPNP) & Brevibacillus borstelensis (BbPyNP) | Uridine | 2,6-Diaminopurine | 2,6-Diaminopurine ribonucleoside | >98.3% conversion | mdpi.com |

| Thermus thermophilus (TtPNP) & Geobacillus thermoglucosidasius (GtPyNP) | Uridine | 2,6-Diaminopurine | 2,6-Diaminopurine ribonucleoside | 95.3% | mdpi.com |

| Calf Spleen | α-ribose-1-phosphate | 2,6-Diamino-8-azapurine | N7- and N8-ribosides | Not specified | mdpi.comresearchgate.netmdpi.com |

| E. coli | α-ribose-1-phosphate | 2,6-Diamino-8-azapurine | N8- and N9-ribosides | Not specified | mdpi.comresearchgate.netmdpi.com |

Role of Deoxyribosyl Transferases (DNTs) in Deoxynucleoside Production

N-Deoxyribosyltransferases (NDTs, E.C. 2.4.2.6) are crucial enzymes for the production of 2'-deoxynucleosides, including 2,6-diaminopurine-2'-deoxyriboside. nih.govmdpi.com These enzymes, typically of bacterial origin, catalyze the transfer of a deoxyribosyl group from a donor 2'-deoxynucleoside to a purine or pyrimidine base acceptor. mdpi.comjmb.or.kr

NDTs are classified into two main types. Type I NDTs are specific for transferring deoxyribose between purine bases, while Type II NDTs, such as the one from Lactobacillus leichmannii, exhibit broader substrate specificity and can catalyze the transfer between purines and/or pyrimidines. mdpi.comjmb.or.krgoogle.com This versatility makes Type II NDTs particularly useful for synthesizing a wide array of nucleoside analogs. mdpi.comjmb.or.kr

The chemo-enzymatic synthesis of 2,6-diaminopurine deoxynucleosides can be achieved using bacterial DNTs. preprints.orgnih.govmdpi.com For instance, a 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT) has been characterized as a Type II NDT capable of producing various nucleoside analogues, including 2,6-diaminopurine-2'-deoxyriboside (2,6-DAPdRib). mdpi.com These enzymatic systems offer a controlled, stereospecific route to deoxynucleosides that are important in pharmaceutical research. mdpi.comgoogle.com

| Enzyme | Enzyme Source | Reaction Type | Substrates | Product | Ref |

| Deoxyribosyl Transferase (DNT) | Bacterial | Transglycosylation | Deoxynucleoside donor, 2,6-Diaminopurine | 2,6-Diaminopurine deoxynucleoside | preprints.orgnih.govmdpi.com |

| 2′-deoxyribosyltransferase (LdNDT) | Lactobacillus delbrueckii | Transglycosylation | 2′-deoxynucleoside donor, 2,6-Diaminopurine | 2,6-Diaminopurine-2'-deoxyriboside | mdpi.com |

| Nucleoside deoxyribosyltransferase II | Lactobacillus leichmannii | Transglycosylation | 2',3'-dideoxyriboside donor, Purine base | 2',3'-dideoxyribofuranoside | google.com |

Enzymatic Phosphorylation to Nucleoside Phosphates

The biological activity of nucleosides often requires their conversion into the corresponding nucleoside phosphates. This transformation is catalyzed by phosphotransferases or kinases. The enzymatic phosphorylation of this compound has been demonstrated, highlighting pathways for its metabolic activation.

An adenosine (B11128) phosphokinase purified from brewer's yeast was shown to catalyze the direct phosphorylation of this compound by ATP, yielding 2-aminoadenosine-5'-phosphate (this compound-5'-phosphate) and ADP. researchgate.netfrenoy.eu This enzyme displayed high specificity, acting on adenosine and this compound but not on seventeen other tested nucleosides. researchgate.net The reaction is specific to the 5' carbon of the ribose moiety. researchgate.net

Furthermore, cytosolic 5'-nucleotidase exhibits phosphotransferase activity and can phosphorylate several purine nucleoside analogs. nih.gov In a study evaluating its efficiency with various substrates, this compound was found to be a substrate for phosphorylation, although less efficient than inosine (B1671953) or 2'-deoxyinosine. nih.gov This enzymatic activity is significant for the activation of purine prodrugs. nih.gov

Research has also demonstrated the incorporation of 2,6-diaminopurine into the nucleoside phosphate pool in mice, supporting the idea that the riboside can be enzymatically phosphorylated in vivo to form nucleotides like 2-aminoadenosinetriphosphate. researchgate.net

| Enzyme | Enzyme Source | Phosphate Donor | Substrate | Product | Ref |

| Adenosine phosphokinase | Brewer's yeast | ATP | This compound | 2-aminoadenosine-5'-phosphate | researchgate.netfrenoy.eu |

| Cytosolic 5'-nucleotidase | Eukaryotic cells | Not specified (phosphotransferase) | This compound | This compound phosphate | nih.gov |

Molecular and Biochemical Mechanisms of 2,6 Diaminopurine Riboside Action

Interactions with Nucleic Acids

The incorporation of 2,6-diaminopurine (B158960) (DAP), an analogue of adenine (B156593), into nucleic acid strands brings about significant alterations in their structure and stability. This section delves into the molecular and biochemical underpinnings of these changes.

2,6-diaminopurine is distinguished from adenine by an additional amino group at the 2-position of the purine (B94841) ring. nih.gov This key modification allows it to form three hydrogen bonds when paired with thymine (B56734) in DNA or uracil (B121893) in RNA, in contrast to the two hydrogen bonds formed in a standard adenine-thymine (A-T) or adenine-uracil (A-U) pair. oup.comresearchgate.netacs.orgnih.gov This enhanced hydrogen bonding capacity is a cornerstone of its biochemical effects. nih.govnih.gov The resulting DAP-T and DAP-U pairs exhibit a Watson-Crick geometry. oup.comresearchgate.net

The three hydrogen bonds in a DAP-T pair significantly increase its stability compared to an A-T pair. nih.govwikipedia.orgresearchgate.net This is due to the additional hydrogen bond formed between the 2-amino group of DAP and the 2-keto group of thymine or uracil. nih.govresearchgate.net This stronger interaction has been a subject of interest for its potential applications in various molecular biology techniques. oup.com

The substitution of adenine with 2,6-diaminopurine markedly enhances the thermodynamic stability of both DNA and RNA duplexes. oup.comresearchgate.net The increased stability is a direct consequence of the third hydrogen bond in DAP-T and DAP-U base pairs. acs.orgoup.com

Studies have shown that incorporating DAP into short DNA oligomers can increase the melting temperature (Tm), a measure of duplex stability, by approximately 1–2°C per substitution. acs.org For instance, the replacement of a single internal 2'-O-methyladenosine with 2'-O-methyl-2,6-diaminopurine riboside in a 2'-O-methyl RNA/RNA duplex can increase the thermodynamic stability (ΔΔG°37) by an average of 0.9 kcal/mol. nih.govnih.govoup.com A more dramatic increase of 2.3 kcal/mol on average is observed with the LNA (Locked Nucleic Acid) version of DAP. nih.govnih.govoup.com

| Modification | Duplex Type | Average Increase in Stability (ΔΔG°37 kcal/mol) |

|---|---|---|

| 2'-O-methyl-DAP-riboside | 2'-O-methyl RNA/RNA | 0.9 |

| LNA-DAP-riboside | 2'-O-methyl RNA/RNA | 2.3 |

Studies on synthetic DNA polymers like poly(dD-dT)2 have revealed that under certain conditions, such as high salt concentrations, the DNA can undergo a transition from the standard B-form to an A-form conformation. oup.com Furthermore, DNA containing DAP residues has been shown to form Z-DNA, a left-handed helical structure, more readily than DNA with standard adenine, although not as easily as sequences composed solely of guanine-cytosine (G-C) pairs. acs.org

The effect of DAP on DNA curvature is also noteworthy. While A-tracts (stretches of adenine) are known to induce bending in DNA, substituting all adenines with DAP abolishes this curvature. nih.govoup.com The most significant impact on curvature is observed when the adenine at the 3'-end of the A-tract is replaced. nih.govoup.com Conversely, substituting guanine (B1146940) with inosine (B1671953) (which lacks the 2-amino group) in the regions flanking the A-tract can increase DNA curvature. nih.govoup.com These findings highlight the critical role of the purine 2-amino group in determining the local conformation of the DNA double helix. portlandpress.comoup.com

2,6-diaminopurine triphosphate (dDTP) is generally a good substrate for a variety of DNA and RNA polymerases, which can incorporate it into nucleic acid strands in place of dATP. oup.comresearchgate.net For example, Taq polymerase and other heat-stable polymerases readily accept dDTP. oup.com

However, the fidelity of incorporation can be influenced by the specific polymerase and the context of the template strand. While some studies suggest that the incorporation of DAP presents no major difficulties for polymerases like T3 and T7 RNA polymerase, others have observed inhibitory effects. oup.comacs.org For instance, DAP has been shown to have substantial inhibitory, though not mutagenic, effects on transcription by T7 RNA polymerase and human RNA polymerase II. acs.orgnih.govnih.gov

The presence of DAP in a template strand can also impact the fidelity of nucleotide incorporation opposite it. While DAP preferentially pairs with thymine or uracil, the potential for mispairing with other bases exists.

The presence of 2,6-diaminopurine in the DNA template can significantly impede both DNA replication and RNA transcription. nih.govnih.gov The stronger hydrogen bonding of the DAP-T pair, while increasing duplex stability, can create a kinetic barrier for the polymerases that need to unwind the DNA.

Studies have demonstrated that DAP has a substantial inhibitory effect on transcription mediated by both purified T7 RNA polymerase and human RNA polymerase II in vitro and in human cells. acs.orgnih.govnih.gov In human cells, the relative bypass efficiency for DAP was found to be significantly lower than for adenine, indicating a strong blockage of the transcription machinery. nih.gov This inhibitory effect suggests a potential role for DAP in the regulation of transcription. acs.orgnih.govnih.gov It has also been noted that the Z-U base pair (where Z represents DAP) in a DNA-RNA hybrid constitutes a weaker block to transcription elongation by T7 RNA polymerase compared to a 2-aminopurine-uracil (2AP-U) wobble pair. nih.gov

While 2,6-diaminopurine preferentially pairs with thymine and uracil, it can also form mismatches with other bases. The stability and properties of these mismatches are of significant interest for understanding the fidelity of DNA replication and for the design of oligonucleotide probes.

Thermodynamic studies have revealed the relative stabilities of various DAP-containing mismatches. The order of stability for different base pairs in a specific DNA duplex context was found to be: (D:T) > (D:A) ≈ (D:G) ≥ (D:C). nih.govoup.com In another study, the order was reported as D•T > G•T > I•T, where I is inosine. mdpi.com

In the context of 2'-O-methyl RNA/RNA duplexes, mismatches involving DAP derivatives have also been investigated. nih.gov It was found that D-A and D-G mismatches formed by 2'-O-methyl-DAP or LNA-DAP generally lead to greater destabilization of the duplex compared to the same mismatches with 2'-O-methyladenosine or LNA-adenosine. nih.gov This property of enhanced discrimination against certain mismatches is valuable for applications like microarrays. nih.gov Interestingly, crystallographic studies have shown that DAP can form a wobble-type base pair with cytosine. acs.org

| Base Pair/Mismatch | Relative Stability |

|---|---|

| D:T | Most Stable |

| D:A | Less Stable |

| D:G | Less Stable |

| D:C | Least Stable |

Enzymatic Metabolism and Interconversion Pathways

The biological activity of 2,6-diaminopurine riboside (DAPR) is intrinsically linked to its intracellular metabolism, which involves a series of enzymatic conversions. These pathways determine the compound's ultimate fate and its ability to interfere with cellular processes.

Purine Salvage Pathway Involvement in Microbial Systems

In microbial systems, such as Salmonella typhimurium and Escherichia coli, DAPR is processed through the purine salvage pathway. frenoy.eunih.gov This pathway is a crucial recycling mechanism that allows organisms to synthesize nucleotides from pre-existing purine bases and nucleosides, conserving cellular energy. In strains of S. typhimurium capable of using 2,6-diaminopurine (DAP) as a purine source, the initial and essential step is its conversion to DAPR by purine nucleoside phosphorylase. nih.gov The resulting DAPR can then be further metabolized to contribute to the nucleotide pool. nih.gov Studies with halophilic archaea have also shown that they possess purine salvage pathways capable of processing purine analogs, although the specific efficiencies and enzyme specificities can differ between species. nih.gov

Role of Purine Nucleoside Phosphorylase (PNP) and Adenosine (B11128) Deaminase (ADA)

Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA) are pivotal enzymes in the metabolism of DAPR and its related compounds.

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate. scispace.com In S. typhimurium, PNP is responsible for the conversion of DAP to DAPR, a necessary step for its utilization as a purine source. nih.gov Mutant strains lacking PNP activity lose the ability to utilize DAP. nih.gov Conversely, in L1210 mouse leukemia cells, the free base DAP is activated through a PNP-catalyzed reaction with phosphoribosyl pyrophosphate. nih.gov

Adenosine Deaminase (ADA) catalyzes the deamination of adenosine and its analogs. The susceptibility of DAPR and its derivatives to ADA can dictate their metabolic fate. For instance, in S. typhimurium, after DAPR is formed by PNP, it is deaminated by ADA to guanosine (B1672433), which then enters the standard purine salvage pathways. nih.gov Strains deficient in ADA are unable to utilize DAP effectively. nih.gov In other contexts, DAPR analogs like 2,6-diaminopurine arabinoside are designed as prodrugs that are rapidly converted by ADA to the active form, 9-β-D-arabinofuranosylguanine. conicet.gov.ar The deoxyribose form, 2,6-diaminopurine-2'-deoxyriboside (dDAPR), is an excellent substrate for ADA, leading to the formation of deoxyguanosine. nih.gov This conversion is so efficient that dDAPR is considered a prodrug of deoxyguanosine in L1210 cells. nih.gov

Conversion to Nucleoside Triphosphates (e.g., 2-aminoATP, 2'-C-methyl-DAPN-TP)

For DAPR to exert its primary biological effects, it must be converted intracellularly to its active triphosphate form. This multi-step phosphorylation cascade is a critical activation pathway. The initial phosphorylation of the nucleoside to a monophosphate is often the rate-limiting step. conicet.gov.ar Subsequent enzymatic reactions add two more phosphate (B84403) groups to yield the corresponding nucleoside triphosphate.

In mouse models, injected 2,6-diaminopurine is incorporated into the nucleoside phosphate pool, forming an analog of ATP. researchgate.net Enzymatic studies have confirmed that DAPR can be phosphorylated to form 2-aminoadenosinetriphosphate (2-aminoATP). researchgate.net This triphosphate analog can act as a true substitute for ATP in processes like transcription. oup.com

In L1210 cells exposed to the base 2,6-diaminopurine (DAP), high levels of DAPR triphosphate are produced, leading to a significant drop in natural ATP levels. nih.gov Similarly, prodrugs such as β-d-2′-C-Me-2,6-diaminopurine ribonucleoside phosphoramidate (B1195095) (DAPN-PD1) are metabolized intracellularly to generate two active triphosphate metabolites: 2′-C-methyl-GTP and 2′-C-methyl-DAPN-TP. asm.org The latter, 2′-C-methyl-DAPN-TP, functions as an ATP analog. asm.org The synthesis of the triphosphate form can also be achieved enzymatically in vitro by converting the nucleoside to its 5'-monophosphate, followed by pyrophosphorylation. oup.com

Metabolic Pathways in Cellular Models (e.g., Salmonella typhimurium, L1210 cells)

The metabolic processing of DAPR and its parent base, DAP, has been characterized in various cellular models, revealing species- and cell-type-specific pathways.

In Salmonella typhimurium , the utilization of DAP as a purine source follows a defined pathway:

Conversion to DAPR : Catalyzed by purine nucleoside phosphorylase. nih.gov

Deamination to Guanosine : Catalyzed by adenosine deaminase. nih.gov

Entry into Salvage Pathways : Guanosine is then salvaged to form guanine nucleotides. nih.gov Mutants with defective purine synthesis (purF lesion) or constitutive expression of PNP are able to use DAP efficiently. nih.gov

In L1210 mouse leukemia cells , the metabolism and effects of DAP and its deoxyribonucleoside (dDAPR) differ significantly:

2,6-diaminopurine (DAP) is metabolized to DAPR triphosphate, causing a sharp decrease in ATP pools and arresting cells in the G2/M phase of the cell cycle. nih.govresearchgate.net The antiproliferative effect of DAP is abolished by the presence of adenine, indicating competition for the same metabolic enzymes. nih.gov

2,6-diaminopurine-2'-deoxyriboside (dDAPR) acts primarily as a prodrug for deoxyguanosine. nih.gov It is efficiently converted to deoxyguanosine by adenosine deaminase. nih.gov This leads to a massive increase in dGTP levels, inhibition of ribonucleotide reductase, and cell cycle arrest in the G1/G0 phase. nih.govnih.gov Unlike DAP, dDAPR itself is not significantly metabolized to its 5'-triphosphate form in these cells. nih.gov

The contrasting metabolic routes of DAP and dDAPR in L1210 cells are summarized in the table below.

| Compound | Primary Metabolite in L1210 Cells | Key Enzymatic Step | Consequence |

| 2,6-diaminopurine (DAP) | DAPR Triphosphate (2-aminoATP) | Phosphoribosyl-pyrophosphate-dependent reaction nih.gov | Depletion of ATP pools, G2/M cell cycle arrest nih.gov |

| 2,6-diaminopurine-2'-deoxyriboside (dDAPR) | Deoxyguanosine | Adenosine Deaminase (ADA) nih.govnih.gov | Increased dGTP, Ribonucleotide Reductase inhibition, G1/G0 arrest nih.govnih.gov |

Interaction with Cellular and Viral Enzymes (excluding clinical context)

The phosphorylated metabolites of DAPR can interact with and inhibit various essential cellular enzymes, which is a primary mechanism of their biological action.

Inhibition of Ribonucleotide Reductase Activity

One of the key intracellular targets for the metabolites of DAPR analogs is ribonucleotide reductase (RNR). nih.gov This enzyme is crucial for DNA synthesis and repair as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. mdpi.com

In L1210 cells, the cytotoxic effects of dDAPR are directly linked to the inhibition of RNR. nih.govnih.gov The metabolic conversion of dDAPR to deoxyguanosine leads to a dramatic, up to 1100-fold, increase in the intracellular concentration of deoxyguanosine triphosphate (dGTP). nih.gov This accumulation of dGTP acts as a potent allosteric inhibitor of RNR, shutting down the production of other deoxyribonucleotides and thereby halting DNA synthesis. nih.govnih.gov This mechanism is consistent with the observation that dDAPR-treated cells are arrested in the G1/G0 phase of the cell cycle. nih.govresearchgate.net The triphosphate form of another purine analog, clofarabine, also functions as an RNR inhibitor. mdpi.com

Substrate for Viral Polymerases (e.g., HCV NS5B RNA-dependent RNA polymerase, Reverse Transcriptase)

The ribonucleoside analog this compound (DAPR), also known as 2-aminoadenosine (B16350), and its derivatives are recognized as substrates by various viral polymerases. cdnsciencepub.comoup.com Once inside a cell, these compounds can be phosphorylated to their active triphosphate forms. oup.com As analogs of adenosine or guanosine, they can be incorporated into growing nucleic acid chains, leading to antiviral effects.

A notable example is the phosphoramidate prodrug of β-d-2′-C-methyl-2,6-diaminopurine-ribonucleotide (DAPN-PD1), an investigational inhibitor of the Hepatitis C Virus (HCV). nih.gov HCV is a positive-strand RNA virus that relies on the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, for the replication of its genome. nih.gov The metabolism of DAPN-PD1 within cells produces two distinct bioactive nucleoside triphosphate metabolites: 2′-C-methyl-GTP and 2′-C-methyl-DAPN-TP. nih.govasm.org The latter, 2′-C-methyl-DAPN-TP, functions as an adenosine base analog. nih.gov Both of these metabolites act as inhibitors of the HCV NS5B polymerase, effectively causing chain termination during RNA synthesis. nih.govasm.org In vitro studies have confirmed that both 2′-C-methyl-DAPN-TP and 2′-C-methyl-GTP inhibit NS5B-mediated RNA synthesis across various HCV genotypes. asm.org

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by Metabolites of DAPN-PD1

| Metabolite | Mechanism of Action | Target Enzyme | Effect | Source |

|---|---|---|---|---|

| 2′-C-methyl-DAPN-TP | Acts as an adenosine base analog | HCV NS5B Polymerase | Inhibits RNA polymerization | nih.gov |

| 2′-C-methyl-GTP | Acts as a guanosine analog | HCV NS5B Polymerase | Inhibits RNA polymerization | nih.govasm.org |

In the context of retroviruses, derivatives of 2,6-diaminopurine have demonstrated activity against reverse transcriptase (RT), a key enzyme for viruses like the human immunodeficiency virus (HIV). The HIV-1 reverse transcriptase is known to readily accept non-canonical bases. oup.com For instance, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), a nucleoside reverse transcriptase inhibitor, was developed as a water-soluble prodrug with activity against HIV-1. nih.gov Following administration, DAPD is converted by adenosine deaminase into (-)-β-D-dioxolane guanine (DXG). nih.gov The active form, the 5'-triphosphate of DXG (DXG-TP), is a potent alternative substrate inhibitor of HIV-1 RT. nih.gov Similarly, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) is a potent inhibitor of HIV. nih.govconicet.gov.ar The triphosphate form of 2-aminoadenosine is considered a true analogue of ATP in transcription processes. oup.com

Interactions with Human Deaminases

This compound and its various sugar-modified derivatives are known to interact with human deaminases, most notably adenosine deaminase (ADA). cdnsciencepub.comconicet.gov.ar ADA is a ubiquitous enzyme in humans that catalyzes the hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. The susceptibility of DAPR derivatives to ADA is a critical factor in their mechanism of action, often determining whether they act as a drug or a prodrug. researchgate.net

Many sugar-modified 2,6-diaminopurine nucleosides serve as prodrugs for corresponding guanine analogues. cdnsciencepub.com They are substrates for ADA, which deaminates the 6-amino group, effectively converting the 2,6-diaminopurine base into guanine. cdnsciencepub.com For example, enzymological studies revealed that 2,6-diaminopurine 2'-deoxyriboside (DAPdR) is an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. nih.gov This conversion is a key step in its metabolic activation. nih.gov

However, the efficiency of this deamination varies significantly depending on the specific modifications to the sugar moiety. The derivative (-)-β-D-2,6-diaminopurine dioxolane (DAPD) is deaminated by calf adenosine deaminase with a Km value similar to that of the natural substrate adenosine, but its turnover rate (kcat) is 540-fold slower. nih.gov In another instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) and its 2',3'-didehydro derivative (ddeDAPR) are poor substrates for ADA but function as potent inhibitors of the enzyme. nih.gov The Vmax values for ddDAPR and ddeDAPR are 35-fold and 350-fold lower, respectively, than those for adenosine. nih.gov This inhibitory action can be therapeutically useful, as ddDAPR is used in combination with other nucleoside drugs to potentiate their activity by preventing their degradation by ADA. conicet.gov.ar

Interestingly, a distinction exists between different types of human deaminases. While this compound is a good substrate for ADA, it is reportedly not a substrate for adenosine deaminases acting on RNA (ADARs), which are involved in RNA editing. rsc.org

Table 2: Interaction of this compound Derivatives with Adenosine Deaminase (ADA)

| Compound | Interaction with ADA | Kinetic Parameters (vs. Adenosine) | Outcome | Source |

|---|---|---|---|---|

| 2,6-diaminopurine 2'-deoxyriboside (DAPdR) | Excellent substrate | Not specified | Forms deoxyguanosine | nih.gov |

| (-)-β-D-2,6-diaminopurine dioxolane (DAPD) | Substrate | Km: 15 ± 0.7 µM (similar to adenosine); kcat: 540-fold slower | Forms (-)-β-D-dioxolane guanine (DXG) | nih.gov |

| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | Poor substrate, potent inhibitor | Vmax: 35-fold lower | Inhibits ADA activity | nih.gov |

| 2',3'-didehydro-2',3'-dideoxyriboside of 2,6-diaminopurine (ddeDAPR) | Poor substrate, potent inhibitor | Vmax: 350-fold lower | Inhibits ADA activity | nih.gov |

| This compound (DAPR) | Good substrate | Not specified | Converted to guanosine | cdnsciencepub.comrsc.org |

Biological Activities and Applications in Research Models Preclinical/in Vitro, Mechanistic

Antiviral Mechanisms in Cell Lines and In Vitro Systems

2,6-Diaminopurine (B158960) riboside (DAPR) and its derivatives have demonstrated notable antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV). The primary mechanism of action involves the inhibition of viral replication.

The 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) acts as a potent and selective inhibitor of HIV in vitro. nih.gov It effectively curtails HIV antigen expression and the virus-induced cytopathic effects in MT4 cells. nih.gov The antiviral potency of ddDAPR is comparable to that of 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov Like other dideoxynucleoside analogues, these compounds, after intracellular phosphorylation to their 5'-triphosphate forms, are thought to target the reverse transcriptase enzyme, a critical component for the replication of retroviruses. psu.edu

Derivatives of DAPR, specifically the 3'-azido- and 3'-fluoro-substituted 2',3'-dideoxyribosides, have also been identified as potent and selective inhibitors of HIV replication. psu.edu Furthermore, 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) is a strong inhibitor of human adenosine (B11128) deaminase (ADA), an enzyme that can inactivate other antiviral nucleoside drugs. This property allows ddDAPR to be used in combination therapies to enhance the efficacy of other antiviral agents, such as in the treatment of herpes simplex and vaccinia virus infections. conicet.gov.ar

Notably, while ddDAPR is a potent antiviral, its 2',3'-unsaturated derivative, ddeDAPR, is considerably more cytotoxic and less effective against HIV. nih.gov In contrast to ddAdo, which is rapidly broken down by adenosine deaminase, ddDAPR is a poor substrate for this enzyme, which may contribute to its potential as a therapeutic agent. nih.gov

A prodrug of a DAPR derivative, β-d-2′-C-methyl-2,6-diaminopurine-ribonucleotide (DAPN) phosphoramidate (B1195095) prodrug 1 (PD1), is under investigation as an inhibitor of the hepatitis C virus (HCV). nih.govasm.org Intracellularly, this prodrug is metabolized into two active triphosphate analogs: 2′-C-methyl-GTP and 2′-C-methyl-DAPN-TP. nih.govasm.org Both of these metabolites act as inhibitors of the HCV NS5B polymerase, which is essential for viral RNA polymerization, thereby halting viral replication. nih.govasm.org

Anticancer Mechanisms in Cell Lines

2,6-Diaminopurine (DAP) and its nucleoside derivatives exhibit anticancer properties by interfering with nucleic acid synthesis and affecting the cell cycle. In L1210 mouse leukemia cells, DAP demonstrates a more potent antiproliferative effect than its 2'-deoxyriboside counterpart (DAPdR). nih.gov

The mechanisms of toxicity differ between DAP and DAPdR. DAP is metabolically converted to DAP-containing ribonucleotide analogs, specifically DAP riboside triphosphate. nih.gov This leads to a significant decrease in ATP levels. nih.gov In contrast, DAPdR acts as a prodrug for deoxyguanosine. nih.govnih.gov It is efficiently converted to deoxyguanosine by adenosine deaminase, leading to a massive increase in dGTP pools and subsequent inhibition of ribonucleotide reductase and DNA synthesis. nih.gov

The differential impact on the cell cycle is also notable. DAP treatment causes an accumulation of cells in the G2/M phase, whereas DAPdR arrests cells in the G1/G0 phase. nih.gov The growth inhibitory effects of DAPdR can be partially reversed by deoxycytidine, while adenine (B156593) completely abolishes the antiproliferative effect of DAP. nih.gov

Reversine, a 2,6-diamino-substituted purine (B94841) derivative, acts as an Aurora kinase inhibitor, interfering with the G2/M checkpoint and cytokinesis in cancer cells. researchgate.netmdpi.com Related molecules with structural modifications to the diamino units have also been shown to cause cell cycle arrest in the G2/M phase and induce polyploidy, particularly in p53-defective cancer cells. researchgate.net

Antimicrobial Effects and Associated Metabolic Disruptions

2,6-Diaminopurine and its nucleosides have been recognized for their broad-spectrum antimicrobial properties. mdpi.comcsic.es One of the earliest observations was the ability of 2,6-diaminopurine to inhibit the growth of bacteria such as Lactobacillus casei. karger.comsemanticscholar.org

The inhibitory action of 2,6-diaminopurine on L. casei is particularly specific, with only adenine being able to reverse the inhibition at high concentrations of the antagonist. semanticscholar.org Research suggests that 2,6-diaminopurine interferes with the purine metabolism of the microorganism. semanticscholar.org While it can be a precursor for polynucleotide adenine and guanine (B1146940), it appears to disrupt the interconversion of adenine and guanine moieties within the pentose (B10789219) nucleic acid. semanticscholar.org The primary mechanism of inhibition is thought to be a competition with adenine for a crucial role other than incorporation into nucleic acids. semanticscholar.org

Applications as Molecular Probes and Tools in Nucleic Acid Studies

Fluorescent Analogs for Studying Nucleic Acid Dynamics

While 2,6-diaminopurine and its riboside are only moderately fluorescent, they serve as a foundational structure for the development of highly fluorescent analogs used in nucleic acid research. mdpi.comnih.govmdpi.comacs.orgnih.govscispace.com These fluorescent nucleobase analogs are powerful tools for investigating the structure, dynamics, and interactions of DNA and RNA at a molecular level. nih.govacs.orgnih.gov

A notable example is the 8-aza analogue of DAPR, 2,6-diamino-8-azapurine (B97548) riboside, which exhibits intense fluorescence in aqueous solutions. mdpi.commdpi.com The fluorescence properties of these analogs can be sensitive to their microenvironment, making them excellent probes for detecting conformational changes and interactions within nucleic acid systems. nih.gov For instance, the fluorescence quantum yield of 2-aminopurine (B61359), a related compound, is significantly quenched when incorporated into DNA, a property that has been utilized to study DNA structure and dynamics. nih.govcambridge.org

Fluorescent analogs like 2-aminopurine riboside and pyrrolo-C have been successfully employed in single-molecule fluorescence studies to monitor DNA and RNA dynamics in real-time. acs.org These probes can be selectively excited without exciting the natural bases, allowing for clear observation of their behavior within a nucleic acid strand. acs.orgcambridge.org

Use in Oligonucleotide Therapeutics Research

2,6-Diaminopurine riboside and its derivatives are valuable in the field of oligonucleotide therapeutics, particularly in the development of antisense oligonucleotides (ASOs). conicet.gov.artandfonline.comtandfonline.com The incorporation of DAPR into oligonucleotides can enhance their therapeutic properties.

The key advantage of using DAPR is its ability to form three hydrogen bonds with uridine (B1682114) (or thymidine), in contrast to the two hydrogen bonds formed by adenosine. semanticscholar.orgnih.gov This additional hydrogen bond increases the thermodynamic stability of the duplex formed between the ASO and its target RNA. semanticscholar.orgnih.gov This enhanced binding affinity can lead to increased potency and specificity of the antisense drug. tandfonline.com

Derivatives such as 2'-O-methyl-DAPR (DM) and locked nucleic acid (LNA)-DAPR (DL) further improve the properties of ASOs. The 2'-O-methyl modification provides resistance to nuclease degradation, while the LNA modification locks the ribose in a conformation that pre-organizes the oligonucleotide for binding, leading to even greater stability. These modifications are crucial for developing effective and stable oligonucleotide-based therapies. tandfonline.comtandfonline.com

Investigation of RNA Ribozyme Activity and Structure

This compound is a useful tool for probing the structure-function relationships in RNA ribozymes. cambio.co.uk By substituting adenosine with DAPR in a ribozyme sequence, researchers can investigate the role of specific hydrogen bonds in catalysis and substrate recognition.

For example, in studies of the hairpin ribozyme, replacing a crucial guanine residue with 2,6-diaminopurine resulted in a fully active ribozyme. mdpi.com This suggests that the specific functional groups of guanine at that position were not essential for catalysis and could be functionally replaced by the diaminopurine.

In nucleotide analog interference mapping (NAIM) experiments on a Diels-Alderase ribozyme, this compound was used to probe the importance of specific nucleotides. oup.com Weak interference was observed when DAPR was substituted at positions A18 and A/G12, providing insights into the role of the Hoogsteen face of adenine at these positions in the ribozyme's structure and function. oup.com

Furthermore, in the development of a ribozyme for site-specific RNA alkylation (SAMURI), a this compound was incorporated into a cofactor analog. nih.gov The extra amino group was intended to increase the binding affinity between the cofactor and the ribozyme through an additional hydrogen bond. nih.gov

Enhancing Oligonucleotide Specificity in RNA Targeting

The incorporation of this compound (D) into oligonucleotides is a powerful strategy for enhancing the specificity and affinity of RNA targeting, particularly in the context of antisense research. The primary mechanism for this enhancement is the formation of a third hydrogen bond between the 2-amino group of DAP and the C2-keto group of uridine (U) in the complementary RNA strand. nih.govoup.comnih.gov This additional hydrogen bond significantly increases the thermodynamic stability of the resulting duplex compared to a standard Adenine-Uridine (A-U) pair. nih.govoup.com

Derivatives of DAP, such as 2′-O-methyl-2,6-diaminopurine riboside (DM) and Locked Nucleic Acid (LNA)-2,6-diaminopurine riboside (DL), have been developed to further augment these properties. nih.govoup.com The 2'-O-methyl modification provides nuclease resistance, while the LNA conformation pre-organizes the sugar into a rigid C3'-endo conformation, further boosting binding affinity. nih.gov

Studies have quantified the stabilizing effects of these modifications. The replacement of a single internal 2′-O-methyladenosine with DM increases the thermodynamic stability (ΔΔG°37) by an average of 0.9 kcal/mol. nih.govoup.com The substitution with DL provides an even greater stabilization, with an average increase of 2.3 kcal/mol. nih.govoup.com

This increased stability is coupled with enhanced specificity. Mismatches involving DAP, such as D-A and D-G, are generally more destabilizing to the duplex than the corresponding A-A or A-G mismatches. nih.govoup.com This greater energetic penalty for mispairing sharpens the discrimination between the intended target sequence and off-target sequences, leading to higher specificity. nih.gov These properties make DAP-modified oligonucleotides valuable tools for applications requiring potent and specific RNA binding, such as in the development of antisense oligonucleotides (ASOs) and for probing RNA structure. nih.govnih.gov

| Modification (Substitution for A) | Description | Average Increase in Stability (ΔΔG°37) | Key Advantage |

|---|---|---|---|

| 2′-O-methyl-2,6-diaminopurine riboside (DM) | Adds a third H-bond to U and provides nuclease resistance. | 0.9 kcal/mol nih.govoup.com | Increased affinity and nuclease resistance. |

| LNA-2,6-diaminopurine riboside (DL) | Combines the third H-bond with a conformationally locked ribose. | 2.3 kcal/mol nih.govoup.com | Substantially enhanced affinity and specificity. |

Microarray Applications

In the field of nucleic acid microarrays, particularly those designed for RNA analysis, this compound is a key modification for improving probe performance and data reliability. oup.comresearchgate.net The enhanced thermodynamic stability conferred by the DAP-U triple hydrogen bond allows for the use of shorter oligonucleotide probes, typically 5 or 6 nucleotides in length. nih.govoup.com Shorter probes offer superior specificity in discriminating between target sequences and can reduce the likelihood of the probe folding into secondary structures that would interfere with hybridization. nih.gov

A significant challenge in microarray analysis is the variability in hybridization signal intensity, which is often dependent on the base composition of the probe. oup.comoup.com Probes with high A/U content are inherently less stable and may produce weak signals. oup.com Incorporating DAP in place of adenine helps to normalize these differences by increasing the stability of A/U-rich sequences. oup.comoup.com

This principle is central to the development of "isoenergetic" microarrays. oup.comresearchgate.net By combining DAP with other modifications like 2'-O-methyl RNA and LNA, probes can be designed so that their hybridization to unstructured RNA targets is largely independent of the specific sequence. oup.comsemanticscholar.org The goal is to have the free energy change (ΔG°37) of hybridization be strong and relatively uniform across all probes on the array. oup.com For example, while standard DNA probes might have predicted ΔG°37 values around -3.5 ± 2.5 kcal/mol, probes modified with 2'-O-methyl, LNA, and DAP can achieve much more favorable and consistent values, oscillating around -9 ± 1 kcal/mol. oup.comsemanticscholar.org This ensures that observed differences in hybridization signals are more likely to reflect the accessibility and structure of the target RNA rather than the inherent thermodynamic properties of the probes themselves, thus simplifying data interpretation and improving the accuracy of RNA structural mapping. nih.govoup.comresearchgate.net

| Probe Type | Predicted Hybridization Free Energy (ΔG°37 vs. Unstructured RNA) | Key Characteristics |

|---|---|---|

| Unmodified DNA | ~ -3.5 ± 2.5 kcal/mol oup.com | High signal variability based on sequence; lower stability. |

| 2'-O-methyl RNA | More stable than DNA/RNA duplexes. oup.com | Improved stability and chemical resistance. |

| 2'-O-methyl RNA with DAP | Improved stability over standard 2'-O-methyl RNA. oup.com | Increases stability of A/U-rich sequences. |

| Isoenergetic Probes (2'-O-methyl RNA + LNA + DAP) | ~ -9 ± 1 kcal/mol oup.comsemanticscholar.org | Strong, uniform hybridization signals; reduced sequence-dependent variability. |

Advanced Methodological and Structural Investigations

X-ray Crystallography and Structural Determination of Nucleic Acid Duplexes Containing DAPR

When DAPR (D) is paired with uridine (B1682114) (U) or thymidine (B127349) (T), it forms three hydrogen bonds, in contrast to the two formed in a canonical Adenine-Uridine (A-U) or Adenine-Thymine (A-T) pair. nih.govnih.gov Crystallographic studies of RNA duplexes containing D:U pairs confirm the expected Watson-Crick geometry, with the third hydrogen bond forming between the exocyclic 2-amino group of DAPR and the O2 of uridine. nih.govacs.org The hydrogen bond distances for N6–O4, N1–N3, and N2–O2 in D:U pairs have been measured to be 2.8 Å, 2.9 Å, and 2.8 Å, respectively. nih.govacs.org This additional hydrogen bond contributes to the increased thermodynamic stability of D:U pairs compared to A:U pairs. nih.govresearchgate.net

Interestingly, crystal structures of DNA duplexes containing D:T pairs have shown a tendency to adopt a Z-form conformation under certain conditions. nih.govacs.org For example, the self-complementary hexamer d(CGTDCG) was found to crystallize in a Z-DNA conformation. acs.org

Crystallographic analysis has also been used to study mismatches involving DAPR. The structure of an RNA duplex containing a D:C mismatch reveals a classic wobble base pair geometry, which is isosteric to a G:U wobble pair. acs.org This D:C wobble pair is stabilized by two hydrogen bonds. acs.org

Table 5.2.1: Crystallographic Data for Nucleic Acid Duplexes with DAPR

| Duplex Sequence/Type | Key Structural Features | Hydrogen Bonds | H-Bond Distances (Å) | Reference |

|---|---|---|---|---|

| RNA duplex with D:U pairs | Watson-Crick geometry | 3 (N6-H···O4, N1···H-N3, N2-H···O2) | N6–O4: 2.8, N1–N3: 2.9, N2–O2: 2.8 | nih.govacs.org |

| DNA duplex d(CGTDCG) | Z-form DNA conformation | 3 (in D:T pair) | Not specified | acs.org |

| RNA duplex with D:C mismatch | Wobble base pair geometry | 2 (N6-H···N3, N1-H···O2) | N6–N3: 2.9, N1–O2: 2.8 | acs.org |

Computational Modeling and Molecular Dynamics Simulations of DAPR Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural dynamics, thermodynamics, and interaction energies of nucleic acids containing DAPR at an atomic level. These methods complement experimental data and provide insights that are often difficult to obtain through experiments alone.

MD simulations have been used to study the stability of DNA and RNA duplexes with DAPR substitutions. A combined molecular dynamics/quantum mechanics (MD/QM) approach predicted that substituting an A:U base pair with a D:U base pair results in a favorable free energy change (ΔΔG°₃₇) of -0.29 kcal/mol per substitution, confirming the stabilizing effect of the third hydrogen bond. nih.gov Simulations have also shown that the additional amino group in the minor groove alters DNA conformation, leading to decreased bending flexibility and a longer persistence length. nih.gov

Computational studies have explored the impact of DAPR on DNA-ligand interactions. For instance, simulations have shown that replacing adenine (B156593) with DAPR can enhance the binding of certain ligands that interact with the minor groove. rsc.org The calculations indicated that the most favorable binding sites for some quinoxaline-2-carboxamide (B189723) moieties were DNA sequences where adenines were substituted with DAPR. rsc.org

Force-field parameterization is a critical aspect of accurate simulations. Specific parameters for modified nucleotides like DAPR are developed to be compatible with standard force fields like AMBER. nih.gov Partial charges for DAPR are often calculated using the restrained electrostatic potential (RESP) protocol to accurately model its electrostatic interactions. nih.gov

Furthermore, simulations have been employed to understand the excited-state dynamics of DAPR, complementing femtosecond spectroscopy experiments. rsc.org Quantum chemical calculations help identify the relaxation coordinates and conical intersections on the potential energy surface that govern the photophysical behavior of the molecule. rsc.orgibp.cz These theoretical models have been crucial in explaining the high photostability of DAPR. rsc.orgbanrepcultural.org

Table 5.3.1: Findings from Computational Studies of DAPR

| Study Type | System | Key Findings | Reference |

|---|---|---|---|

| MD/QM | RNA Duplex | Substitution of A:U with D:U provides a ΔΔG°₃₇ of -0.29 kcal/mol. | nih.gov |

| MD Simulation | DAP-substituted DNA | Increased persistence length and reduced bending flexibility. | nih.gov |

| MD Simulation | Ligand-DNA Complex | Enhanced binding of minor-groove ligands to DAPR-containing sequences. | rsc.org |

| Quantum Chemistry | DAPR Nucleoside | Elucidation of excited-state relaxation pathways and high photostability. | rsc.orgibp.czbanrepcultural.org |

| Force Field Development | DAPR Residue | Development of specific AMBER-compatible parameters using RESP. | nih.gov |

Quantitative Analysis and Detection in Biological Systems

The quantitative analysis and detection of DAPR and its metabolites in biological systems are essential for understanding its metabolism, incorporation into nucleic acids, and mechanism of action in therapeutic and diagnostic applications. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary tool for this purpose.

HPLC-MS/MS: HPLC is widely used for the separation and quantification of DAPR and its nucleoside derivatives. oup.comconicet.gov.arconicet.gov.ar Methods typically employ a C18 reverse-phase column. oup.comconicet.gov.ar For instance, the analysis of DAPR and its 2'-deoxyriboside (dDAPR) can be performed using a water/acetonitrile mobile phase, with UV detection at 254 nm. oup.com

For higher sensitivity and specificity, especially in complex biological matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). oup.comasm.org This technique allows for the precise quantification of DAPR-containing metabolites, such as monophosphates and triphosphates. asm.org For example, LC-MS/MS was used to measure the intracellular levels of 2'-C-methyl-DAPN-TP and 2'-C-methyl-GTP in Huh-7 cells treated with a DAPR-based prodrug. asm.org LC/MS analysis in positive ion mode can identify DAPR and dDAPR by their respective M+H⁺ ions at m/z 283.1 and 267.1. oup.comconicet.gov.ar

Scintillation Counting: Radiolabeling provides another sensitive method for tracking the incorporation and metabolism of DAPR. Early studies used 2,6-diaminopurine-2-¹⁴C to trace its incorporation into the acid-soluble nucleoside phosphates and nucleic acids of mice. researchgate.net After administration, tissue extracts were fractionated, and the radioactivity in different components was measured using scintillation counting to quantify the extent of DAPR's metabolic conversion and incorporation. researchgate.net

These quantitative methods are crucial for evaluating the efficacy of DAPR-based antisense oligonucleotides and antiviral prodrugs, where understanding the metabolic fate of the compound is key to its therapeutic effect. asm.org

Table 5.4.1: Methods for Quantitative Analysis of DAPR

| Analytical Method | Sample Type | Target Analyte(s) | Key Parameters | Reference |

|---|---|---|---|---|

| HPLC-UV | Reaction mixtures, cell supernatants | DAPR, dDAPR | C18 column, UV detection at 254 nm, water/acetonitrile mobile phase. | oup.com |

| HPLC-MS/MS | Cell lysates (Huh-7 cells, hepatocytes) | 2'-C-methyl-DAPN-TP, 2'-C-methyl-GTP | Quantitative analysis of intracellular triphosphate metabolites. | asm.org |

| LC/MS | Purified samples | DAPR, dDAPR | Positive ion mode, detection of M+H⁺ ions (m/z 283.1 for DAPR, 267.1 for dDAPR). | oup.comconicet.gov.ar |

| Scintillation Counting | Mouse tissue extracts | ¹⁴C-labeled DAPR and its metabolites | Tracing incorporation into acid-soluble nucleotides and nucleic acids. | researchgate.net |

Future Research Directions and Unexplored Avenues for 2,6 Diaminopurine Riboside

Further Exploration of DAPR in Synthetic Biology and Biotechnology

Synthetic biology aims to design and construct new biological parts, devices, and systems. DAPR and its base, DAP, are prime candidates for expanding the functional repertoire of biological systems.

A key area of future research is the development of an expanded genetic alphabet . All-natural life uses a four-letter (G, C, A, T) genetic code. nih.gov The creation of a semi-synthetic organism with a third, unnatural base pair would dramatically increase the information storage capacity of DNA and open the door to encoding novel amino acids. nih.govresearchgate.net DAP has been identified as a potential component for such an expanded alphabet. oup.com Further research is needed to engineer DNA polymerases that can selectively and efficiently replicate DNA containing a DAP-based unnatural pair in vivo.

Another promising avenue is the use of DAP in Peptide Nucleic Acids (PNAs) . PNAs are synthetic DNA mimics with a neutral peptide backbone, making them resistant to enzymatic degradation. nih.gov Incorporating DAP into PNA oligomers has been shown to increase their DNA binding capabilities and sequence discrimination. nih.govoup.com This could lead to the development of superior tools for diagnostics, gene regulation, and nanotechnology. nih.gov

Furthermore, the microbial synthesis of DAPR and related nucleosides presents a significant biotechnological opportunity. researchgate.net By harnessing bacterial enzymes in transglycosylation reactions, it is possible to produce these compounds efficiently. researchgate.net Future research could focus on metabolic engineering of microbial strains to optimize yields and create novel DAPR analogs, providing a sustainable source for research and therapeutic development. researchgate.net

In-depth Investigations into Prebiotic Roles and Mechanisms

The "RNA world" hypothesis posits that RNA, not DNA, was the primary genetic material for early life. nih.govbionity.comkhanacademy.org However, the prebiotic synthesis of the canonical nucleobases and their incorporation into polymers faces significant challenges. This has led to the investigation of non-canonical nucleosides, like DAPR, which may have been more readily available on the prebiotic Earth. nih.govacs.orgresearchgate.netfao.org

Several lines of evidence suggest DAP could have been a crucial component of primordial genetic material:

Prebiotic Synthesis: Plausible prebiotic syntheses for 2,6-diaminopurine (B158960) and its nucleosides have been demonstrated. For instance, DAP phosphates can form from the direct reaction of the free base with cyclic carbohydrate phosphates under plausible prebiotic conditions. pnas.org Likewise, the deoxyriboside of DAP can be formed under the same conditions as deoxyadenosine (B7792050). nih.gov

Enhanced Stability and Replication: It has been proposed that early genetic polymers may have used DAP instead of adenine (B156593). nih.gov The DAP-U base pair, with its three hydrogen bonds, is as strong as the G-C pair, which would have provided much-needed stability to early replicators. nih.gov Furthermore, DAP has been shown to increase the rate of nonenzymatic RNA replication. nih.goved.ac.uk

Photoprotection: The early Earth was subjected to intense ultraviolet (UV) radiation, which can damage nucleic acids by forming lesions like cyclobutane pyrimidine (B1678525) dimers (CPDs). nih.goved.ac.uk Remarkably, substituting adenine with DAP enables the efficient repair of these CPDs with yields up to 92%. nih.goved.ac.uk This self-repairing activity stems from the excellent electron-donating properties of DAP, which could have been critical for preserving genetic information in a UV-rich environment. nih.goved.ac.uk

Future research should aim to experimentally verify the role of DAPR in non-enzymatic polymerization and replication systems. Investigating the stability and catalytic potential of RNA molecules (ribozymes) containing DAPR could provide crucial insights into the transition from a prebiotic chemical world to the first biological entities.

Mechanistic Elucidation of DAPR's Antimetabolite Action in Diverse Organisms

2,6-diaminopurine and its nucleosides are known to be toxic to various cells and are used as antiviral and anticancer agents. oup.comresearchgate.net However, their precise mechanisms of action are complex and differ between the base and its various riboside and deoxyriboside forms. A deeper understanding of these mechanisms is essential for developing more effective and selective drugs.

A comparative study in L1210 mouse leukemia cells revealed distinct metabolic fates and cytotoxic mechanisms for DAP and its 2'-deoxyriboside (DAPdR): nih.gov

2,6-Diaminopurine (DAP): This compound is metabolically activated to DAP riboside triphosphate. Its accumulation leads to a significant drop in cellular ATP levels, triggering cytotoxicity. nih.gov

2,6-Diaminopurine 2'-deoxyriboside (DAPdR): This nucleoside acts as a prodrug. It is an excellent substrate for the enzyme adenosine (B11128) deaminase, which converts it to deoxyguanosine. The resulting high levels of deoxyguanosine lead to an expansion of the dGTP pool, which in turn inhibits ribonucleotide reductase, a key enzyme for DNA synthesis, and arrests cells in the G1/G0 phase of the cell cycle. nih.gov

In some bacteriophages, DAP (Z) completely replaces adenine in the genome. nih.gov While this provides a defense mechanism against bacterial restriction enzymes, the presence of DAP in a DNA template can significantly impede transcription by human RNA polymerase II, suggesting a potential role in transcriptional regulation. nih.gov Human cells also possess mechanisms to repair DAP from DNA via transcription-coupled nucleotide-excision repair (TC-NER). nih.gov

Future investigations should focus on elucidating the enzymatic pathways that process DAPR in a wider range of organisms, including pathogenic bacteria, viruses, and protozoa. Understanding how different enzymes (e.g., kinases, deaminases, phosphorylases) recognize and metabolize DAPR will be key to designing targeted antimetabolite therapies and overcoming potential resistance mechanisms.

Table 2: Comparative Antimetabolite Mechanisms of DAP and DAPdR in L1210 Cells nih.gov

| Compound | Metabolic Activation Pathway | Primary Biochemical Effect | Cellular Outcome |

|---|---|---|---|

| 2,6-Diaminopurine (DAP) | Converted to DAP riboside triphosphate | Depletion of ATP pools | Cytotoxicity, accumulation of G2/M cells |

| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | Deaminated to deoxyguanosine | Inhibition of ribonucleotide reductase | Cytotoxicity, arrest in G1/G0 phase |

Application of Advanced AI/Machine Learning in DAPR Analog Design and Prediction

The design of novel nucleoside analogs with specific therapeutic properties is a complex and resource-intensive process. Advanced computational tools, including artificial intelligence (AI) and machine learning (ML), offer a powerful approach to accelerate this discovery pipeline. While specific applications of AI to DAPR are still emerging, the methodologies are well-established for other nucleosides and can be readily adapted.

Future research in this area will likely involve:

In Silico Screening: Using molecular docking and dynamics simulations to screen large virtual libraries of DAPR analogs against specific enzyme targets, such as viral polymerases or cancer-related kinases. nih.gov This can help prioritize candidates for chemical synthesis and biological testing.

Predictive Modeling (QSPR/QSAR): Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties (Quantitative Structure-Property/Activity Relationships) of new DAPR derivatives based on their chemical structures. This allows for the computational design of molecules with improved therapeutic profiles before they are ever synthesized.